1-(4-Amino-3-bromo-phenyl)-ethanone, also known by its CAS number 56759-32-1, is a chemical compound characterized by its molecular formula and a molar mass of approximately 214.06 g/mol. This compound features a bromine atom and an amino group attached to a phenyl ring, making it a member of the aminophenyl ethanone family. Its physical properties include a predicted density of , a melting point range of , and a boiling point of about .
The structure of 1-(4-Amino-3-bromo-phenyl)-ethanone can be visualized as follows:
This compound has drawn interest in various fields due to its potential applications in medicinal chemistry and organic synthesis.
Resources like PubChem () acknowledge the existence of the compound but do not provide details on its use in research.
A general search for scientific articles mentioning 1-(4-Amino-3-bromo-phenyl)-ethanone yielded no substantial results. This suggests the compound may be either a niche molecule with specific research applications not widely reported, or a recently synthesized compound yet to be explored in detail.
Further investigation might be possible through:
Searching for patents mentioning 1-(4-Amino-3-bromo-phenyl)-ethanone could reveal potential applications or uses in specific technologies.
Some suppliers listed for 1-(4-Amino-3-bromo-phenyl)-ethanone might have additional information on its research applications or be able to connect you with researchers who have used it.
The synthesis of 1-(4-Amino-3-bromo-phenyl)-ethanone can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications depending on desired outcomes.
1-(4-Amino-3-bromo-phenyl)-ethanone is primarily utilized in research and development settings. Its applications include:
Several compounds share structural similarities with 1-(4-Amino-3-bromo-phenyl)-ethanone. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-(2-Amino-4-bromophenyl)ethanone | 123858-51-5 | 0.84 | Different amino positioning on the phenyl ring |
1-(2-Amino-5-bromophenyl)ethanone | 29124-56-9 | 0.84 | Variation in bromine positioning |
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | 158205-19-7 | 0.93 | Indenone structure introduces cyclic characteristics |
1-(2-Amino-6-bromophenyl)ethanone | 55830-09-6 | 0.83 | Another variant with different amino positioning |
These comparisons illustrate how variations in structure can influence chemical behavior and potential applications.